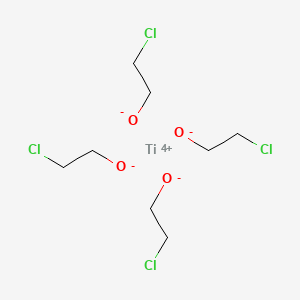![molecular formula C7H11NO B13817906 (NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)
(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(1S,4R)-2-bicyclo[221]heptanylidene]hydroxylamine is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique structural features, which include two fused rings The specific structure of this compound includes a bicyclo[221]heptane framework with a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of enzymes to treat the racemic mixture of the compound. This process includes the use of enzymes, buffer solutions, or water-organic solvent mixtures, and the reaction is carried out at temperatures ranging from 15 to 60°C for 3 to 168 hours . This method is advantageous due to its simplicity, high yield, selectivity, and efficient use of raw materials.
Análisis De Reacciones Químicas
Types of Reactions: (NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, Lewis acids, and other organic reagents. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction for synthesizing this compound .
Major Products: The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and other functionalized bicyclic structures .
Aplicaciones Científicas De Investigación
(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine has significant potential in scientific research applications. In chemistry, it is used as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, its unique structure makes it a valuable scaffold for drug discovery and development . Additionally, it has applications in the field of industrial chemistry, where it is used to synthesize bioactive molecules and other valuable compounds .
Mecanismo De Acción
The mechanism of action of (NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of covalent bonds with target molecules, leading to the modulation of their activity. This mechanism is particularly relevant in the context of drug discovery, where the compound’s ability to interact with specific targets can be leveraged to develop new therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine include other bicyclic structures such as bicyclo[2.1.1]hexanes and 2-azabicyclo[3.2.1]octanes .
Uniqueness: What sets (NE)-N-[(1S,4R)-2-bicyclo[22The presence of the hydroxylamine group, in particular, allows for a range of chemical transformations that are not possible with other bicyclic compounds .
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine |
InChI |
InChI=1S/C7H11NO/c9-8-7-4-5-1-2-6(7)3-5/h5-6,9H,1-4H2/b8-7+/t5-,6+/m1/s1 |
Clave InChI |
RPGSLIJSBHTVPW-SIAMPOQOSA-N |
SMILES isomérico |
C1C[C@H]\2C[C@@H]1C/C2=N\O |
SMILES canónico |
C1CC2CC1CC2=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)
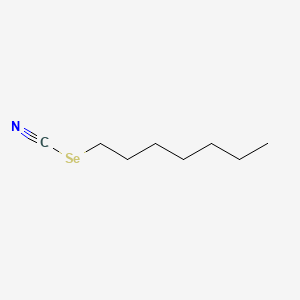
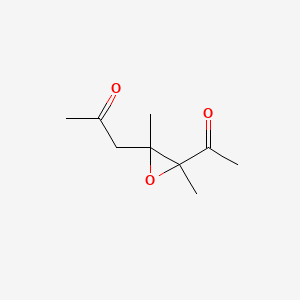
![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
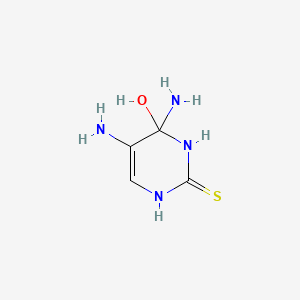

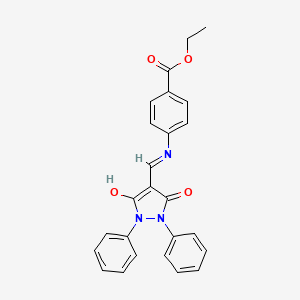
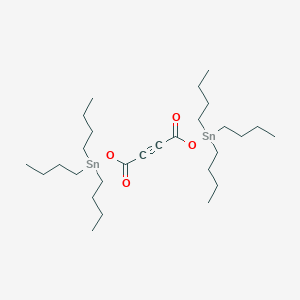
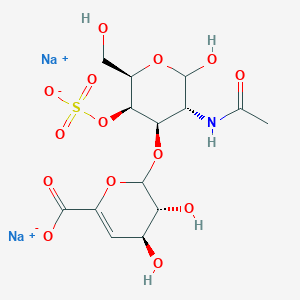

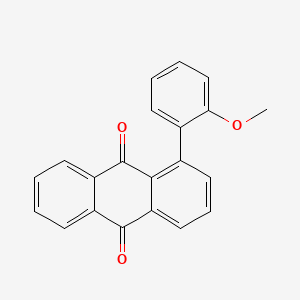

![sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13817871.png)
